molecular formula C17H20N2O5 B1666471 dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate CAS No. 1073529-41-5

dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate

Cat. No. B1666471
M. Wt: 332.4 g/mol
InChI Key: ZRHWCAFAIHTQKD-KRWDZBQOSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized from its constituent elements or from other compounds. It often involves retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler molecules .


Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, UV-Vis, etc.) to determine the structure of the molecule. X-ray crystallography can also be used if the compound forms crystals .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Photochromism and Heterocycle Formation

Dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate has been studied in the context of photochromic aziridines. This compound and similar aziridines can undergo cycloadditions with dipolarophiles to form five-membered heterocycles and react with nucleophiles, leading to the cleavage of certain bonds (Schirmeister, 1997).

Transformation in Organic Synthesis

This compound is also involved in organic synthesis processes. For example, it reacts under specific conditions to form different cyclic compounds, demonstrating its utility in creating complex organic structures (Miura et al., 1988).

Role in Sesquiterpene Synthesis

In the field of sesquiterpene synthesis, derivatives of dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate have been used. These compounds play a crucial role in the synthesis pathways of various sesquiterpenes, highlighting its significance in this area of research (Yates et al., 1988).

Isomerization and Chemical Transformations

This compound is also subject to isomerization under certain conditions. The studies on its isomerization provide insights into multistep mechanisms in organic chemistry and the transformation of molecular structures (Uyehara et al., 1979).

Utility in Complex Chemical Syntheses

The compound's utility extends to the preparation of complex chemical structures, such as bicyclo and tetracyclo derivatives. This underlines its versatility in synthetic organic chemistry and the synthesis of novel chemical entities (Bilyard & Garratt, 1981).

Contribution to Drug Development

While excluding information related to drug use and dosage, it's noteworthy that derivatives of this compound have been studied in the context of drug development, particularly as allosteric modulators in medical chemistry (Dhanya et al., 2011).

Photophysical Properties in Chemistry

Research into the photophysical properties of compounds related to dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate has expanded our understanding of the photophysical behavior of complex organic compounds, further contributing to the field of photochemistry (Petrovskii et al., 2017).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, handling precautions, etc., of the compound .

Future Directions

This involves predicting or proposing future research directions, applications, or improvements for the compound .

properties

IUPAC Name

dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHWCAFAIHTQKD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1C(=O)[C@@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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